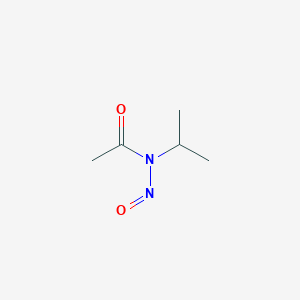![molecular formula C14H8Cl6O2 B14731641 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol CAS No. 6282-18-4](/img/structure/B14731641.png)
3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol is a chlorinated phenolic compound It is characterized by the presence of multiple chlorine atoms and a methoxy group attached to a phenolic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol typically involves the chlorination of phenolic precursors. The process may include multiple steps of chlorination and methylation to achieve the desired structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorinating agents like chlorine gas or sodium hypochlorite. The reaction is typically carried out in a controlled environment to manage the exothermic nature of chlorination reactions and to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the methoxy group to a hydroxyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated phenols.
Scientific Research Applications
3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal inhibition.
Medicine: Research into its potential as an antiseptic or disinfectant is ongoing.
Industry: It is used in the production of pesticides and herbicides due to its ability to disrupt biological processes in plants and microorganisms.
Mechanism of Action
The mechanism of action of 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol involves the disruption of cellular processes. The compound can interfere with enzyme activity and membrane integrity, leading to cell death. Its multiple chlorine atoms enhance its reactivity and ability to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenol: A simpler chlorinated phenol with similar antimicrobial properties.
Hexachlorophene: A bisphenol derivative with potent antibacterial activity.
Triclosan: A widely used antimicrobial agent with a similar phenolic structure.
Uniqueness
3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol is unique due to its specific arrangement of chlorine atoms and the presence of a methoxy group. This structure imparts distinct chemical and biological properties, making it a valuable compound for specialized applications.
Properties
CAS No. |
6282-18-4 |
|---|---|
Molecular Formula |
C14H8Cl6O2 |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
3,4,6-trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol |
InChI |
InChI=1S/C14H8Cl6O2/c1-22-14-6(12(20)8(16)4-10(14)18)2-5-11(19)7(15)3-9(17)13(5)21/h3-4,21H,2H2,1H3 |
InChI Key |
LXTWGNTXYNZDNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1Cl)Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)
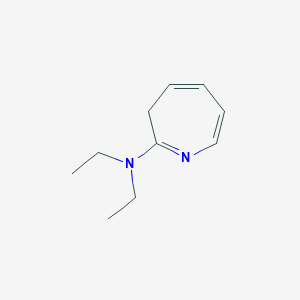
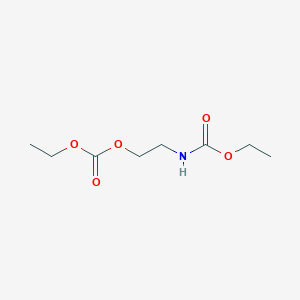
![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
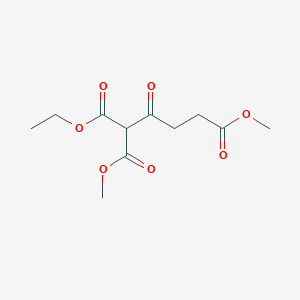
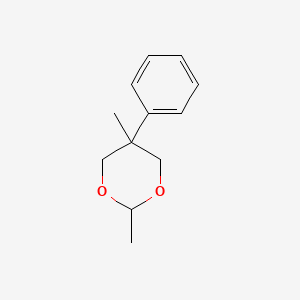
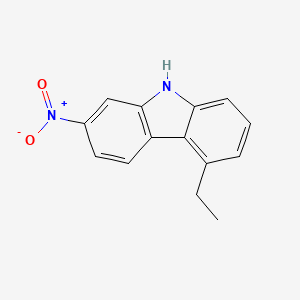
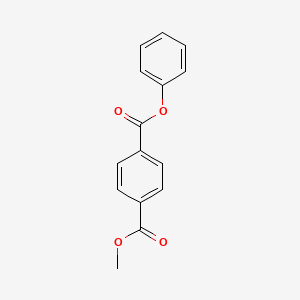
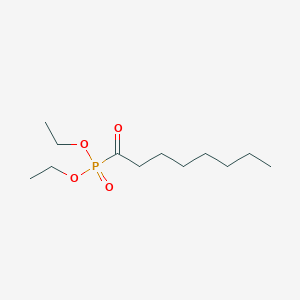


![2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone](/img/structure/B14731625.png)
